6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid
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Overview
Description
6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound, with its intricate structure, is of interest in multiple scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of indole derivatives, including 6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid, involves several classical and modern synthetic routes. Some of the notable methods include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents.
Larock Indole Synthesis: This involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial production methods often involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common in indoles due to the electron-rich nature of the indole ring.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Indole derivatives, including our compound of interest, have diverse scientific research applications:
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. For instance, they can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . The specific mechanism depends on the structure of the indole derivative and its target.
Comparison with Similar Compounds
Indole derivatives are unique due to their bicyclic structure comprising a benzene ring fused to a pyrrole ring . Similar compounds include:
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development.
These compounds share the indole core structure but differ in their functional groups and biological activities.
Properties
CAS No. |
98296-23-2 |
---|---|
Molecular Formula |
C25H23N5O8 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |
InChI |
InChI=1S/C25H23N5O8/c1-37-21-15-11(10-4-6-30(25(26)36)18(10)20(21)32)7-13(27-15)23(33)29-5-3-9-12-8-14(24(34)35)28-16(12)22(38-2)19(31)17(9)29/h7-8,27-28,31-32H,3-6H2,1-2H3,(H2,26,36)(H,34,35) |
InChI Key |
RONSDURFLNMVPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3CCN(C3=C1O)C(=O)C4=CC5=C6CCN(C6=C(C(=C5N4)OC)O)C(=O)N)C=C(N2)C(=O)O |
Origin of Product |
United States |
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